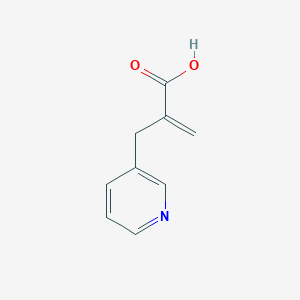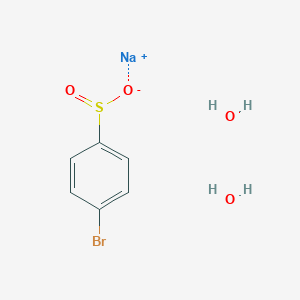
2-(Pyridin-3-ylmethyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-3-ylmethyl)prop-2-enoic acid is an organic compound that features a pyridine ring attached to a propenoic acid moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the pyridine and propenoic acid functionalities allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a pyridine-containing boronic acid with a propenoic acid derivative in the presence of a palladium catalyst .
Another method involves the use of Grignard reagents, where a pyridine-containing Grignard reagent is reacted with a propenoic acid derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that can be performed under mild conditions. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its high efficiency, mild reaction conditions, and the availability of boronic acid reagents . Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-3-ylmethyl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in various biochemical processes, influencing the activity of enzymes and other proteins. Additionally, the propenoic acid moiety can undergo reactions that modify the compound’s structure and function, further affecting its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and are known for their biological and therapeutic value.
Imidazo[1,2-a]pyridines: These compounds feature a fused pyridine-imidazole ring system and are studied for their medicinal applications.
Uniqueness
2-(Pyridin-3-ylmethyl)prop-2-enoic acid is unique due to the presence of both the pyridine and propenoic acid functionalities, which allow it to participate in a wider range of chemical reactions compared to similar compounds. This versatility makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
161952-11-0 |
|---|---|
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
2-(pyridin-3-ylmethyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6H,1,5H2,(H,11,12) |
InChI-Schlüssel |
GPUJXQWFHQROPB-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CN=CC=C1)C(=O)O |
Kanonische SMILES |
C=C(CC1=CN=CC=C1)C(=O)O |
Synonyme |
3-Pyridinepropanoicacid,-alpha--methylene-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)


![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)




![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B70790.png)
